1-(5-Fluoropyrazin-2-yl)ethanone
Description
Significance of Fluorinated Heterocycles in Organic Synthesis Research
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. achemblock.com When incorporated into heterocyclic systems like pyrazines, these effects are combined with the structural and electronic characteristics of the aromatic ring system. calpaclab.com
Fluorinated heterocycles are recognized as "privileged scaffolds" in drug discovery, meaning they are molecular frameworks that can bind to multiple biological targets. nih.gov The combination of a fluorine atom and a diazine ring (a six-membered ring with two nitrogen atoms, such as pyrazine) can generate novel building blocks for discovering efficient and biologically active agents for medicine and agrochemistry. calpaclab.com The development of fluorinated drugs dates back to the synthesis of the anticancer agent 5-fluorouracil (B62378) in 1957. calpaclab.com This history underscores the long-standing importance of fluorination in developing therapeutically significant molecules. Research has shown that selective fluorine substitution can lead to improved chemical or metabolic stability and, in some cases, enhanced biological activity. achemblock.com
Overview of Pyrazinyl Ketone Structural Motif
The pyrazinyl ketone motif consists of a pyrazine (B50134) ring attached to a ketone functional group. This structural arrangement is of significant interest in synthetic chemistry. The pyrazine ring itself is a key component in many biologically active compounds, including pharmaceuticals like the antituberculosis drug pyrazinamide (B1679903) and the anti-HIV agent oltipraz. mdpi.com The two nitrogen atoms in the ring can act as hydrogen bond acceptors and sites for coordination with metal ions, influencing the molecule's interactions and properties. researchgate.net
The ketone group (C=O) is one of the most versatile functional groups in organic chemistry. It serves as a reactive "handle" that allows for a wide array of chemical transformations. Ketones are crucial intermediates in reactions such as nucleophilic additions and condensations, making them fundamental building blocks for constructing more complex molecules.
The combination of these two components in the pyrazinyl ketone motif creates a versatile molecular scaffold. The ketone provides a site for further chemical elaboration, while the pyrazine ring imparts specific electronic and biological properties. Modern synthetic methods, including biocatalytic processes using enzymes like transaminases, can be employed to create substituted pyrazines from α-diketone precursors, highlighting the central role of the ketone in accessing these important heterocyclic structures. nih.gov This motif is not only relevant in medicinal chemistry but also in materials science, where pyrazine units have been incorporated into organic cathode materials for batteries.
Research Rationale for 1-(5-Fluoropyrazin-2-yl)ethanone
The specific research interest in this compound stems from its identity as a functionalized building block for organic synthesis. This compound strategically combines the three chemical features discussed above: a pyrazine ring, a fluorine atom, and a ketone group.
The rationale for its use in research is primarily as a valuable intermediate. The fluorinated pyrazine core provides the desirable physicochemical properties associated with such scaffolds, while the acetyl (ethanone) group offers a reactive site for constructing larger, more complex target molecules. Chemical suppliers categorize such compounds as building blocks for research in areas like protein degradation. calpaclab.com The existence of more complex molecules incorporating the 1-(5-fluoropyrazin-2-yl) fragment in patent literature confirms its utility in synthesizing novel chemical entities.
While detailed studies focusing solely on the synthesis and properties of this compound are not prevalent in publicly accessible literature, its value is realized in its application. Researchers synthesize or procure such building blocks to rapidly assemble libraries of compounds for screening in drug discovery or for creating new functional materials.
Properties of this compound
Detailed experimental data for this specific compound, such as melting or boiling points, are not widely reported in scientific literature, which is common for specialized research intermediates. However, its basic molecular properties can be defined.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₅FN₂O |
| Molecular Weight | 140.12 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
1-(5-fluoropyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H5FN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3 |
InChI Key |
HNMCORSCMAXILE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)F |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 1 5 Fluoropyrazin 2 Yl Ethanone
Reactions at the Ketone Functionality
The ketone group in 1-(5-Fluoropyrazin-2-yl)ethanone is a versatile handle for a variety of chemical modifications. The electrophilic nature of the carbonyl carbon and the acidity of the α-protons on the methyl group are the primary drivers of its reactivity.
Carbonyl Reductions to Alcohols
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(5-fluoropyrazin-2-yl)ethanol. This transformation is a fundamental reaction in organic synthesis. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are effective for this purpose. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. For the closely related compound 1-(5-fluoropyrimidin-2-yl)ethanone, reduction to the corresponding alcohol is a known transformation .
Table 1: Carbonyl Reduction of this compound
| Reactant | Reagent | Product |
|---|
Nucleophilic Additions (e.g., Grignard Reactions)
Grignard reactions provide a powerful method for forming carbon-carbon bonds at the carbonyl carbon. mnstate.edu Treatment of this compound with a Grignard reagent (R-MgX, where R is an alkyl or aryl group and X is a halide) results in the formation of a tertiary alcohol. mnstate.eduyoutube.com The organomagnesium compound acts as a potent nucleophile, attacking the carbonyl carbon. A subsequent acidic workup protonates the intermediate magnesium alkoxide to afford the final alcohol product. mnstate.edu This reaction allows for the introduction of a wide variety of substituents at the carbon atom that was originally the carbonyl carbon. youtube.com
Table 2: Grignard Reaction with this compound
| Reactant | Reagent | Intermediate | Final Product (after workup) |
|---|
Enolate Chemistry and Alpha-Functionalization
The protons on the methyl group adjacent to the carbonyl (α-protons) are acidic and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.com This enolate can then react with various electrophiles in α-functionalization reactions.
Alkylation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures complete conversion to the enolate. libretexts.orglumenlearning.com This enolate can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, yielding an elongated ketone. pressbooks.pub
Halogenation: In the presence of an acid catalyst, ketones can undergo halogenation at the α-position. libretexts.org The reaction proceeds through an enol intermediate which, being electron-rich, acts as a nucleophile and attacks a halogen molecule (e.g., Br₂). libretexts.orglibretexts.org This yields an α-halo ketone, such as 2-bromo-1-(5-fluoropyrazin-2-yl)ethanone, which is itself a valuable synthetic intermediate for further substitutions.
Table 3: Alpha-Functionalization Reactions
| Reaction Type | Base/Catalyst | Electrophile | Product |
|---|---|---|---|
| Alkylation | Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 1-(5-Fluoropyrazin-2-yl)propan-1-one |
Condensation Reactions (e.g., Aldol (B89426), Wittig, Knoevenagel)
The carbonyl group of this compound can serve as the electrophilic partner in several classic condensation reactions.
Aldol Condensation: In a crossed or mixed Aldol condensation, this compound can react with an enolate derived from another ketone or aldehyde. However, to avoid a complex mixture of products from self-condensation, this is best performed when the partner has no α-protons (e.g., benzaldehyde) or by using a directed method like pre-forming the enolate of one partner with LDA.
Wittig Reaction: This reaction converts the ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orgyoutube.com The reaction proceeds through a four-membered oxaphosphetane intermediate that decomposes to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com This method is highly reliable for installing a double bond at a specific location. organic-chemistry.org
Knoevenagel Condensation: This is a modification of the Aldol condensation where the nucleophile is a stabilized carbanion, typically derived from an active methylene (B1212753) compound like diethyl malonate or malononitrile (B47326). wikipedia.orgsigmaaldrich.com The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org The initial adduct readily undergoes dehydration to form a new carbon-carbon double bond, yielding a conjugated system. sigmaaldrich.comsciensage.infosci-hub.se
Table 4: Condensation Reactions
| Reaction Name | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |
Oxidative Transformations of the Alkyl Side Chain
The acetyl group can be oxidized to a carboxylic acid. For the analogous compound 1-(5-fluoropyrimidin-2-yl)ethanone, oxidation to form the corresponding carboxylic acid is a documented transformation . This can typically be achieved using strong oxidizing agents. The resulting 5-fluoropyrazine-2-carboxylic acid is a key building block for the synthesis of various other derivatives, particularly amides.
Reactions Involving the Fluorinated Pyrazine (B50134) Ring
The pyrazine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms and the electron-withdrawing acetyl group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the carbon atom bearing the fluorine. masterorganicchemistry.com
In an SₙAr reaction, a potent nucleophile attacks the carbon attached to the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring. Strong nucleophiles such as amines, alkoxides, or thiolates can displace the fluorine atom. The presence of the activating acetyl group is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction. masterorganicchemistry.comchemistrysteps.com An example of such a transformation is the likely synthesis pathway for 1-[1-(5-Fluoropyrazin-2-yl)indol-3-yl]ethanone, where the nitrogen of indole (B1671886) acts as the nucleophile to displace the fluorine on the pyrazine ring nih.gov.
Table 5: Nucleophilic Aromatic Substitution on the Pyrazine Ring
| Reactant | Nucleophile | Product |
|---|---|---|
| This compound | Indole, Base | 1-[1-(5-Fluoropyrazin-2-yl)indol-3-yl]ethanone |
Electrophilic Aromatic Substitution (if applicable)
Electrophilic Aromatic Substitution (EAS) is a class of reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, for pyrazine and its derivatives, this reaction is generally not applicable under standard conditions. The pyrazine ring is a π-deficient system due to the presence of two highly electronegative nitrogen atoms. These atoms exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic π-system. stackexchange.comimperial.ac.uk
This deactivation makes the pyrazine ring much less nucleophilic than benzene (B151609) and thus highly resistant to attack by electrophiles. slideshare.netresearchgate.net Furthermore, the nitrogen atoms' lone pairs can be protonated or coordinate to Lewis acids under typical EAS reaction conditions, further increasing the ring's deactivation. While EAS can be achieved on pyrimidine (B1678525) rings (another diazine) if they are heavily substituted with multiple electron-donating groups, this compound lacks such activation. researchgate.net The presence of the electron-withdrawing acetyl group further deactivates the ring. Consequently, electrophilic aromatic substitution is not a synthetically viable pathway for the functionalization of this compound.
Nucleophilic Aromatic Substitution with Controlled Regioselectivity
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (NAS). taylorfrancis.com This reaction is further facilitated by the presence of the fluorine atom, which is a good leaving group for NAS, particularly on activated aromatic systems. nih.govmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net
The regioselectivity of the nucleophilic attack is controlled by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. In this compound, the fluorine atom at the C5 position is positioned ortho and para to the ring nitrogens and ortho to the strongly electron-withdrawing acetyl group at C2. Nucleophilic attack at C5, displacing the fluoride, generates a Meisenheimer complex where the negative charge is effectively delocalized and stabilized by both the adjacent nitrogen atom (at N4) and the acetyl group.
Studies on analogous polyfluoroheterocycles, such as pentafluoropyridine, show that nucleophilic substitution occurs preferentially at the C4 position (para to the nitrogen), which is the most electronically deficient site. researchgate.net For this compound, the C5 position is similarly activated. A variety of nucleophiles can be employed to displace the fluorine atom, leading to a range of 5-substituted pyrazine derivatives.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoropyrazines
| Entry | Nucleophile | Product | Conditions | Notes |
| 1 | Piperidine | 1-(5-(Piperidin-1-yl)pyrazin-2-yl)ethanone | K₂CO₃, DMF, 80 °C | The reaction proceeds smoothly with secondary amines as nucleophiles. |
| 2 | Sodium Methoxide | 1-(5-Methoxypyrazin-2-yl)ethanone | NaOMe, MeOH, reflux | Alkoxides are effective nucleophiles for displacing the fluoride. |
| 3 | Thiophenol | 1-(5-(Phenylthio)pyrazin-2-yl)ethanone | NaH, THF, rt | Thiolates readily substitute the fluorine to form thioethers. |
| 4 | Phenothiazine | 1-(5-(10H-Phenothiazin-10-yl)pyrazin-2-yl)ethanone | K₂CO₃, DMF | N-Heterocyclic nucleophiles can be used for C-N bond formation via SNAr. nih.govresearchgate.net |
This table is illustrative and based on the known reactivity of fluorinated heterocycles. Specific yields and conditions may vary.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Pyrazine C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. organic-chemistry.orgmdpi.com While direct activation of C-F bonds in fluoroheterocycles for cross-coupling is an area of active research, it often requires specialized catalysts (e.g., nickel-based) and harsh conditions. nih.govacs.orgrsc.org A more common and practical approach for the derivatization of this compound via cross-coupling involves using its chloro- or bromo-analogs, such as 1-(5-chloropyrazin-2-yl)ethanone. sigmaaldrich.com These halo-derivatives are more readily activated in the oxidative addition step of the catalytic cycle.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. The chloro-analog, 1-(5-chloropyrazin-2-yl)ethanone, is an excellent substrate for these reactions. It can be coupled with a wide array of aryl- and heteroarylboronic acids or esters to generate diverse biaryl structures. researchgate.net The presence of the electron-withdrawing acetyl group can influence the reactivity, but successful couplings on similar deactivated heterocyclic halides are well-documented. researchgate.netsemanticscholar.org
Table 2: Illustrative Suzuki Coupling Reactions with 1-(5-Chloropyrazin-2-yl)ethanone
| Entry | Boronic Acid | Product | Catalyst/Ligand | Base |
| 1 | Phenylboronic acid | 1-(5-Phenylpyrazin-2-yl)ethanone | Pd(PPh₃)₄ | K₂CO₃ |
| 2 | 3-Thienylboronic acid | 1-(5-(Thiophen-3-yl)pyrazin-2-yl)ethanone | Pd(OAc)₂ / SPhos | Cs₂CO₃ |
| 3 | 4-Methoxyphenylboronic acid | 1-(5-(4-Methoxyphenyl)pyrazin-2-yl)ethanone | PEPPSI-IPr | K₃PO₄ |
| 4 | Pyridine-3-boronic acid | 1-(5-(Pyridin-3-yl)pyrazin-2-yl)ethanone | PdCl₂(dppf) | Na₂CO₃ |
This table presents typical conditions for Suzuki couplings on chloro-heterocycles. researchgate.net
Buchwald-Hartwig Amination:The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction provides a powerful alternative to classical methods like SNAr for synthesizing N-aryl derivatives. Using 1-(5-chloropyrazin-2-yl)ethanone, various primary and secondary amines can be coupled to the pyrazine ring at the C5 position. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and broad substrate scope. Bulky, electron-rich phosphine ligands developed by Buchwald and others are often essential for facilitating the catalytic cycle with electron-deficient heterocyclic halides.
Table 3: Illustrative Buchwald-Hartwig Amination Reactions with 1-(5-Chloropyrazin-2-yl)ethanone
| Entry | Amine | Product | Catalyst/Ligand | Base |
| 1 | Morpholine | 1-(5-Morpholinopyrazin-2-yl)ethanone | Pd₂(dba)₃ / XPhos | NaOtBu |
| 2 | Aniline | 1-(5-(Phenylamino)pyrazin-2-yl)ethanone | Pd(OAc)₂ / RuPhos | K₃PO₄ |
| 3 | Benzylamine | 1-(5-(Benzylamino)pyrazin-2-yl)ethanone | Pd₂(dba)₃ / BrettPhos | LiHMDS |
| 4 | Indole | 1-(5-(Indol-1-yl)pyrazin-2-yl)ethanone | Pd(OAc)₂ / Xantphos | Cs₂CO₃ |
This table showcases representative conditions for Buchwald-Hartwig amination on related substrates.
Computational and Theoretical Investigations of 1 5 Fluoropyrazin 2 Yl Ethanone
Electronic Structure Analysis
The arrangement of electrons within a molecule is fundamental to its stability, reactivity, and physical properties. Computational chemistry offers powerful tools to probe the electronic landscape of molecules like 1-(5-Fluoropyrazin-2-yl)ethanone.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Due to the lack of specific DFT studies on this compound, representative data from related pyrazine (B50134) structures can provide insight. For instance, DFT calculations on similar pyrazine derivatives reveal typical C-N bond lengths in the range of 1.33-1.34 Å and C-C bond lengths around 1.39 Å within the aromatic ring. The C=O bond of the acetyl group is expected to be approximately 1.21 Å.
| Parameter | Expected Value |
| Pyrazine Ring C-N Bond Length | ~1.33-1.34 Å |
| Pyrazine Ring C-C Bond Length | ~1.39 Å |
| Acetyl Group C=O Bond Length | ~1.21 Å |
| Acetyl Group C-C Bond Length | ~1.51 Å |
| Pyrazine Ring C-F Bond Length | ~1.35 Å |
Note: These values are illustrative and would be precisely determined through a specific DFT calculation on this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Ionization Energy, Electron Affinity)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom and the pyrazine ring itself is expected to lower the energy of both the HOMO and LUMO. The acetyl group, also being electron-withdrawing, will further influence these energy levels.
From the energies of the HOMO and LUMO, other important electronic properties can be estimated:
Ionization Energy (IE): The energy required to remove an electron from a molecule. It can be approximated as IE ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.
Computational studies on related N-heteroaromatic compounds provide a basis for what to expect. For instance, pyrazine-based molecules have been shown to possess varying HOMO-LUMO gaps depending on their substituents. researchgate.net
| Parameter | Theoretical Basis | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | Lowered by the electron-withdrawing pyrazine ring, fluorine, and acetyl group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | Significantly lowered, enhancing electrophilic character. |
| HOMO-LUMO Gap | ELUMO - EHOMO. Indicates kinetic stability and reactivity. | Expected to be moderately sized, suggesting a balance of stability and reactivity. |
| Ionization Energy | Approximated by -EHOMO. | Relatively high due to the lowered HOMO energy. |
| Electron Affinity | Approximated by -ELUMO. | Relatively high, indicating a favorable acceptance of electrons. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. libretexts.orgavogadro.ccwolfram.com It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the pyrazine ring and the oxygen atom of the acetyl group, due to the lone pairs of electrons on these atoms. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. Regions of positive potential are anticipated around the hydrogen atoms of the pyrazine ring and the methyl group. Such maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. libretexts.orgresearchgate.net
Vibrational and Spectroscopic Properties from Theoretical Models
Computational methods can also predict the spectroscopic signatures of a molecule, which are essential for its experimental identification and characterization.
Harmonic Frequency Calculations and Vibrational Assignment
Theoretical vibrational analysis, typically performed using DFT, calculates the harmonic frequencies corresponding to the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. dergipark.org.tr The analysis provides a detailed assignment of the observed spectral bands to specific vibrational motions, such as stretching, bending, and torsional modes of the molecule's functional groups. dergipark.org.tr
For this compound, key vibrational modes would include:
C-H stretching vibrations of the pyrazine ring and the methyl group.
The C=O stretching vibration of the acetyl group, which is expected to appear at a characteristic frequency.
Ring stretching and deformation modes of the pyrazine core.
The C-F stretching vibration.
A comparison of calculated and experimental spectra, often aided by a scaling factor to account for anharmonicity and other theoretical approximations, can confirm the molecular structure. Studies on similar molecules like 4-acetylpyridine (B144475) have demonstrated the utility of this approach in assigning vibrational spectra. dergipark.org.tr
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |
| C=O Stretch (acetyl) | 1690 - 1710 |
| Pyrazine Ring C=N/C=C Stretch | 1400 - 1600 |
| C-F Stretch | 1000 - 1400 |
| C-H Bending (in-plane and out-of-plane) | 800 - 1300 |
Theoretical Prediction of Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.netpdx.edu These predictions are highly valuable for assigning experimental NMR spectra and can help to distinguish between different isomers or conformers.
Mechanistic Pathways of Key Reactions
The reactivity of this compound is largely dictated by the electron-deficient nature of the pyrazine ring, a consequence of the presence of two electronegative nitrogen atoms. This electron deficiency is further modulated by the electron-withdrawing acetyl group and the highly electronegative fluorine atom. A key reaction pathway for such compounds is Nucleophilic Aromatic Substitution (SNAr). Computational chemistry provides powerful tools to dissect the intricate details of these reaction mechanisms.
Elucidation of Reaction Intermediates and Transition States
While specific experimental or computational studies on the reaction mechanisms of this compound are not extensively available in the reviewed literature, the general principles of SNAr reactions on electron-deficient heteroaromatic systems are well-established and can be applied by analogy.
Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the geometry and electronic structure of both the reactants and the key intermediates. For the Meisenheimer complex of this compound, calculations would likely show a tetrahedral geometry at the carbon atom undergoing substitution, with the negative charge distributed across the pyrazine ring and the acetyl group.
The transition state is a fleeting, high-energy species that represents the energy maximum along the reaction coordinate between the reactants and the intermediate, and between the intermediate and the product. For the formation of the Meisenheimer complex, the transition state would involve the partial formation of the C-Nu bond. In the second step, the departure of the fluoride (B91410) ion as the leaving group is facilitated by the re-aromatization of the pyrazine ring, which is the driving force for this step. The transition state for this step would involve the partial breaking of the C-F bond.
| Species | Description | Expected Key Structural Features (from analogous systems) |
| Reactant | This compound | Planar pyrazine ring. |
| Transition State 1 (TS1) | Formation of the Meisenheimer complex | Partial C-Nu bond formation. Developing negative charge on the ring. |
| Meisenheimer Complex | Tetrahedral intermediate | Tetrahedral carbon at the site of substitution. Negative charge delocalized over the pyrazine ring and acetyl group. |
| Transition State 2 (TS2) | Expulsion of the fluoride ion | Partial C-F bond breaking. Re-establishment of ring aromaticity. |
| Product | 1-(5-Substituted-pyrazin-2-yl)ethanone | Planar, substituted pyrazine ring. |
Energy Profiles for Nucleophilic Aromatic Substitution Pathways
The energy profile of an SNAr reaction provides a quantitative picture of the reaction mechanism, detailing the relative energies of the reactants, intermediates, transition states, and products. While a specific energy profile for this compound is not available, a qualitative profile can be constructed based on known SNAr reactions of similar heteroaromatic compounds.
The reaction is initiated by the nucleophilic attack, which requires surmounting an activation energy barrier (ΔEa1) to reach the first transition state (TS1). The subsequent formation of the Meisenheimer intermediate corresponds to an energy minimum on the reaction coordinate. The stability of this intermediate is a key determinant of the reaction's feasibility. The more stable the intermediate, the lower the activation energy for its formation.
Computational studies on related fluorinated heteroaromatics suggest that the first step, the formation of the Meisenheimer complex, is usually the rate-determining step of the reaction, meaning it has the highest activation energy. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, which would suggest a relatively low energy barrier for the second step.
| Parameter | Description | Expected Relative Value (Qualitative) |
| ΔEa1 | Activation energy for the formation of the Meisenheimer complex | High (Rate-determining step) |
| ΔEintermediate | Relative energy of the Meisenheimer complex | Lower than transition states, but higher than reactants and products |
| ΔEa2 | Activation energy for the expulsion of the fluoride ion | Lower than ΔEa1 |
| ΔEreaction | Overall reaction energy | Negative (Exothermic) |
Physicochemical Property Prediction
Computational methods are also invaluable for predicting the physicochemical properties of molecules, which are critical for applications in areas such as drug discovery and materials science.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a crucial parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. A lower TPSA is generally associated with better cell membrane permeability.
For comparison, the TPSA of the structurally related 1-(5-Fluoropyridin-2-yl)ethanone has been calculated to be approximately 30 Ų. Given the presence of an additional nitrogen atom in the pyrazine ring, the TPSA of this compound is anticipated to be higher.
| Compound | Predicted TPSA (Ų) (Based on analogous structures) | Key Contributing Atoms |
| This compound | ~40-50 | 2 x Ring Nitrogen, 1 x Carbonyl Oxygen |
| 1-(5-Fluoropyridin-2-yl)ethanone | ~30 | 1 x Ring Nitrogen, 1 x Carbonyl Oxygen |
Molar Refractivity and Other Molecular Descriptors
Molar refractivity is another important molecular descriptor that relates to the volume occupied by a molecule and its polarizability. It is often used in quantitative structure-activity relationship (QSAR) studies. Like TPSA, molar refractivity can be computationally predicted.
Other significant molecular descriptors for this compound would include its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and rotatable bonds. These descriptors collectively provide a comprehensive profile of the molecule's potential behavior in a biological system or a material matrix.
| Descriptor | Predicted Value/Count (Based on molecular structure) | Significance |
| Molecular Weight | ~140.11 g/mol | Basic physical property |
| LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 0 | Affects solubility and binding |
| Hydrogen Bond Acceptors | 3 (2 x N, 1 x O) | Affects solubility and binding |
| Rotatable Bonds | 1 (bond between pyrazine ring and acetyl group) | Relates to conformational flexibility |
Applications of 1 5 Fluoropyrazin 2 Yl Ethanone in Advanced Organic Synthesis
As a Versatile Building Block in Heterocyclic Chemistry
The dual functionality of 1-(5-Fluoropyrazin-2-yl)ethanone provides chemists with multiple pathways for constructing more elaborate heterocyclic systems. The acetyl group (a methyl ketone) and the fluorinated pyrazine (B50134) ring are the primary sites of reactivity.
The ketone moiety is particularly useful for condensation reactions. For instance, it can react with hydrazine (B178648) derivatives to yield pyrazoles. The methyl group adjacent to the carbonyl is acidic enough to participate in reactions like the Knoevenagel condensation with aldehydes, forming α,β-unsaturated ketones which are themselves important intermediates. mdpi.com
The fluorine atom on the pyrazine ring is a key feature, rendering the carbon atom to which it is attached susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com Pyrazine is an electron-deficient heterocycle, which facilitates this type of reaction. wikipedia.org The fluorine atom, being highly electronegative, further activates the ring for nucleophilic attack and is a good leaving group in such reactions. nih.govnih.gov This allows for the introduction of a wide variety of nucleophiles (containing oxygen, nitrogen, or sulfur) at the 5-position of the pyrazine ring, leading to new, highly functionalized pyrazine derivatives. mdpi.com
Furthermore, the combination of these reactive sites allows for the construction of fused ring systems. For example, reaction with substituted hydrazines can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds, which are significant in medicinal chemistry. nih.govorganic-chemistry.orgnih.gov
Role in the Synthesis of Polyfunctional Pyrazine Scaffolds
A polyfunctional scaffold is a core molecular structure that bears multiple functional groups, allowing for diverse chemical modifications. This compound is an ideal starting point for creating such scaffolds due to its inherent functionalities that can be modified selectively or in sequence.
The acetyl group serves as a versatile handle. Its methyl protons can be deprotonated to form an enolate, which can then react with various electrophiles. The carbonyl group itself can be reduced to an alcohol, converted to an amine via reductive amination, or transformed into an oxime. ufreechem.com Each new group introduced adds another layer of functionality to the pyrazine scaffold.
Simultaneously, the fluorine atom can be displaced by a range of nucleophiles through SNAr reactions. This substitution can be performed before or after modifying the acetyl group, providing strategic flexibility in the synthesis of complex pyrazines. This dual reactivity allows for the generation of a library of compounds with varied substituents at two distinct positions on the pyrazine ring, making it a valuable tool in drug discovery and materials science.
Below is a table illustrating potential transformations to create polyfunctional pyrazine scaffolds starting from this compound.
| Starting Material | Reagent(s) | Transformation | Product Type |
| This compound | Hydrazine Hydrate | Condensation/Cyclization | (5-Fluoropyrazin-2-yl)pyrazole |
| This compound | Amine (e.g., R-NH₂) | Nucleophilic Aromatic Substitution (SNAr) | 1-(5-(Alkylamino)pyrazin-2-yl)ethanone |
| This compound | Aldehyde (R-CHO), Base | Knoevenagel Condensation | α,β-Unsaturated Pyrazinyl Ketone |
| This compound | Sodium Borohydride (B1222165) (NaBH₄) | Ketone Reduction | 1-(5-Fluoropyrazin-2-yl)ethanol |
| This compound | Hydroxylamine (NH₂OH) | Oximation | This compound Oxime |
Precursor for Complex Fused Ring Systems (e.g., Quinoxalines, Phenazines)
Fused heterocyclic rings are common motifs in pharmaceuticals and functional materials. This compound can serve as a key precursor for building these complex architectures.
A primary application is in the synthesis of quinoxalines. The standard method for quinoxaline (B1680401) synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-phenylenediamine. nih.gov While not a 1,2-dicarbonyl itself, the acetyl group of this compound can be readily oxidized (for example, using selenium dioxide) to form a pyrazinylglyoxal derivative. This intermediate can then undergo condensation with substituted ortho-phenylenediamines to afford a variety of pyrazinyl-substituted quinoxalines. nih.gov This strategy opens a pathway to novel, complex heterocyclic systems where a pyrazine ring is fused or directly attached to a quinoxaline core. rsc.org
Similarly, reaction with other bifunctional reagents can yield different fused systems. For example, condensation with 5-aminopyrazoles can be used to construct pyrazolo[1,5-a]pyrimidine systems. nih.gov The reaction of the ketone with reagents like N-aminopyridinium ylides can lead to pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition reactions. organic-chemistry.org These strategies highlight the role of the ethanone (B97240) moiety as a linchpin for annulation reactions, building larger, more complex ring systems from a relatively simple starting material.
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The ketone functionality of this compound makes it an excellent candidate for several well-known MCRs.
Gewald Aminothiophene Synthesis: The Gewald reaction is a classic MCR that produces highly substituted 2-aminothiophenes from a ketone, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. mdpi.comwikipedia.orgorganic-chemistry.org this compound can serve as the ketone component, leading to the formation of thiophenes bearing a 5-fluoropyrazinyl substituent. These resulting aminothiophenes are valuable intermediates for further synthetic transformations. umich.eduresearchgate.net
Hantzsch Pyridine (B92270) Synthesis: In the Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) condense to form a dihydropyridine, which can be oxidized to a pyridine. fiveable.meorganic-chemistry.orgwikipedia.org A variation of this reaction can utilize an α,β-unsaturated ketone (prepared from this compound via an aldol (B89426) or Knoevenagel reaction) reacting with a β-ketoester and ammonia, ultimately yielding highly substituted pyridine derivatives. scribd.comyoutube.com
Biginelli Reaction: While the classic Biginelli reaction uses a β-ketoester, an aldehyde, and urea, modifications allow for the use of simple ketones. wikipedia.orgorganic-chemistry.orgnih.gov By adapting the reaction conditions, this compound could potentially be integrated into Biginelli-type reactions to produce complex dihydropyrimidinones, a class of compounds with significant pharmacological interest.
The use of this compound in MCRs provides a rapid and atom-economical route to structurally diverse and complex molecules that would otherwise require lengthy, multi-step syntheses.
Role in the Construction of Advanced Organic Materials Precursors
Nitrogen-containing heterocycles are fundamental components in the design of advanced organic materials used in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.com The electron-deficient nature of the pyrazine ring makes it an attractive building block for n-type (electron-transporting) materials.
This compound can be used to synthesize monomers for conjugated polymers. numberanalytics.com The fluorine atom, while susceptible to SNAr, can also participate in certain cross-coupling reactions. More commonly, the fluorine is first replaced by a more reactive group (like a bromo or iodo group) or converted to a boronic ester or stannane (B1208499) derivative to facilitate modern cross-coupling polymerization methods like Suzuki or Stille reactions. rsc.orgnih.gov This allows the fluoropyrazine unit to be incorporated into a long, conjugated polymer chain, tuning the electronic properties of the final material. acs.orgnih.gov
The acetyl group also provides a synthetic handle for building larger conjugated systems. For example, it can undergo condensation reactions with aromatic aldehydes to form pyrazinyl chalcones. These chalcone (B49325) structures extend the π-conjugation and can themselves be used as building blocks for larger chromophores or as monomers for polymerization. The combination of an electron-poor pyrazine core with other aromatic systems allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect of designing functional organic materials.
Future Research Directions for 1 5 Fluoropyrazin 2 Yl Ethanone Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods such as the condensation of diamines with dicarbonyl compounds. nih.gov However, modern chemistry is increasingly focused on developing more atom-economical and environmentally benign synthetic strategies. Future research should prioritize the development of novel synthetic routes to 1-(5-Fluoropyrazin-2-yl)ethanone and its analogs that align with the principles of green chemistry.
Promising areas of investigation include:
Catalytic Dehydrogenative Coupling: The use of earth-abundant metal catalysts, such as manganese, for the dehydrogenative self-coupling of β-amino alcohols or the coupling of 1,2-diaminobenzene with 1,2-diols presents a sustainable method for creating the pyrazine core. nih.gov Adapting these methods could provide a direct and efficient route to substituted pyrazines, potentially reducing the number of synthetic steps and minimizing waste. nih.gov
Direct C-H Functionalization: Traditional cross-coupling reactions often require pre-functionalization of the heterocyclic ring. Recent advances in iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, offer a more direct approach to introduce substituents. nih.gov Exploring the direct C-H activation of a fluoropyrazine precursor to introduce the acetyl group would represent a significant step forward in synthetic efficiency.
A comparison of potential synthetic approaches is summarized in the table below.
| Synthetic Approach | Potential Advantages | Key Research Challenge |
| Catalytic Dehydrogenative Coupling | Atom-economical, environmentally benign, uses earth-abundant catalysts. nih.gov | Adapting the methodology for fluorinated and acetyl-substituted precursors. |
| Direct C-H Functionalization | Reduces synthetic steps, avoids pre-functionalization. nih.gov | Achieving regioselectivity on the fluoropyrazine ring. |
Exploration of Under-explored Reaction Manifolds
The reactivity of the this compound scaffold is largely unexplored. A systematic investigation into its reaction manifolds would unlock the potential for creating a diverse library of derivatives. The interplay between the electron-withdrawing pyrazine ring, the fluorine atom, and the reactive acetyl group suggests a rich and complex chemical behavior.
Key areas for future study include:
Cross-Coupling Reactions: While methods like the Suzuki-Miyaura coupling have been used for synthesizing pyrazine-containing compounds, a comprehensive study of various cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira) on the fluoropyrazine core is warranted. nih.gov This would enable the introduction of a wide range of aryl, alkyl, and alkynyl groups.
Reactions of the Acetyl Group: The ketone functionality is a versatile handle for numerous chemical transformations. Future work should explore reactions such as aldol (B89426) condensations, Mannich reactions, and the formation of various heterocyclic rings (e.g., pyrazoles, isoxazoles) starting from the acetyl group.
Utility of N-Oxides: The strategic use of pyrazine N-oxides has proven to be a powerful tool for the regioselective functionalization of the pyrazine ring. nih.gov Investigating the synthesis and subsequent reactions of the N-oxide of this compound could provide access to derivatives that are otherwise difficult to synthesize.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can offer significant insights where experimental data is lacking.
Future computational studies could focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), it is possible to calculate key properties such as molecular geometry, electronic structure, and spectral data. This can help in understanding the influence of the fluorine atom and acetyl group on the aromaticity and reactivity of the pyrazine ring.
Reaction Mechanism Elucidation: Computational modeling can be employed to study the transition states and reaction pathways of potential reactions, helping to predict the feasibility and selectivity of new synthetic transformations.
Structure-Property Relationships: For applications in materials science, computational models can predict electronic properties like HOMO/LUMO energy levels, which are crucial for designing materials for optoelectronic applications. rsc.org In medicinal chemistry, modeling can predict interactions with biological targets. Semi-empirical methods like AM1 and PM3 have been used to optimize the geometry of metal complexes of pyrazine derivatives, and similar approaches could be applied here. rsc.org
Design and Synthesis of Highly Functionalized Derivatives
The pyrazine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. lifechemicals.com A key future direction for this compound is its use as a building block for the synthesis of more complex and highly functionalized derivatives.
Research in this area should be directed towards:
Medicinal Chemistry Applications: Substituted pyrazines are found in numerous approved drugs, such as the antitubercular agent Pyrazinamide (B1679903). lifechemicals.com The synthesis of a library of derivatives of this compound for biological screening could lead to the discovery of new therapeutic agents.
Materials Science Applications: Pyrazine-based π-conjugated materials are of great interest for their potential use in solar cells, LEDs, and other optoelectronic devices. rsc.org The electron-deficient nature of the pyrazine ring is beneficial for these applications. Future work could involve the polymerization of appropriately functionalized monomers derived from this compound to create novel polymers with interesting electronic and photophysical properties.
Agrochemical Development: Pyrazine derivatives are also utilized in the agrochemical industry. The unique substitution pattern of this compound makes it and its derivatives interesting candidates for screening for potential herbicidal or pesticidal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
